Pteroic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

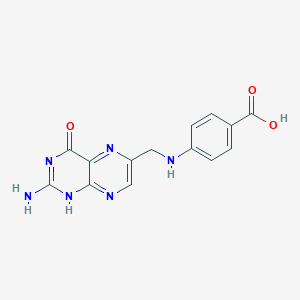

4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N6O3/c15-14-19-11-10(12(21)20-14)18-9(6-17-11)5-16-8-3-1-7(2-4-8)13(22)23/h1-4,6,16H,5H2,(H,22,23)(H3,15,17,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOAQINSXLLMRCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40152279 | |

| Record name | Pteroic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119-24-4 | |

| Record name | Pteroic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pteroic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pteroic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04196 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pteroic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14972 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pteroic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PTEROIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8258W48TBZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Central Role of Pteroic Acid in Folate Biosynthesis: A Technical Guide

Abstract

The folate biosynthesis pathway is a critical metabolic route in many microorganisms, essential for the synthesis of nucleic acids and certain amino acids. Pteroic acid serves as the central precursor molecule in this pathway, situated at the junction of two key enzymatic steps. Its formation and subsequent utilization are catalyzed by dihydropteroate synthase (DHPS) and dihydrofolate synthase (DHFS), respectively. Due to the absence of this de novo synthesis pathway in humans, who rely on dietary folate, these enzymes represent prime targets for antimicrobial drug development. This technical guide provides an in-depth examination of this compound's role, the kinetics of the enzymes that metabolize it, and detailed protocols for assessing their activity and inhibition.

Introduction: The Folate Pathway

All organisms require reduced folate cofactors for the synthesis of essential metabolites, including purines and thymidylate, which are the building blocks of DNA and RNA.[1] Most microorganisms synthesize folates de novo as they cannot uptake them from the environment.[1] This pathway begins with precursors such as guanosine-5'-triphosphate (GTP) and chorismate and culminates in the production of tetrahydrofolate (THF), the biologically active form of folate. The pathway's exclusivity to microorganisms and some lower eukaryotes makes it an attractive target for selective antimicrobial agents.[2][3]

This compound is a key intermediate in this pathway. It is formed by the enzymatic condensation of a pteridine precursor with para-aminobenzoic acid (pABA) and is subsequently glutamylated to form dihydrofolate (DHF).

Enzymatic Synthesis of this compound: Dihydropteroate Synthase (DHPS)

Dihydropteroate synthase (EC 2.5.1.15) is the enzyme responsible for the synthesis of 7,8-dihydropteroate, the immediate precursor to this compound.[1] It catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) with pABA.[1] This reaction is a critical control point in the folate pathway.

The catalytic mechanism of DHPS is proposed to proceed via an SN1 reaction.[4][5] DHPP binds to the enzyme first, followed by the elimination of its pyrophosphate group to form a stabilized cationic pterin intermediate.[4] This intermediate is then attacked by the amino group of pABA to form dihydropteroate.[4]

DHPS is the well-established target of sulfonamide antibiotics. These drugs act as competitive inhibitors, mimicking the structure of the natural substrate, pABA, and competing for the same binding site on the enzyme.[1] The rise of sulfonamide resistance, often through mutations in the DHPS gene, necessitates the ongoing search for novel inhibitors targeting different sites on the enzyme.[4][6]

Conversion to Dihydrofolate: Dihydrofolate Synthase (DHFS)

Once synthesized, dihydropteroate is immediately utilized by the next enzyme in the pathway, dihydrofolate synthase (EC 6.3.2.12). DHFS catalyzes the ATP-dependent addition of an L-glutamate residue to dihydropteroate, forming 7,8-dihydrofolate (DHF).

The reaction involves three substrates: ATP, 7,8-dihydropteroate, and L-glutamate, and yields three products: ADP, phosphate, and DHF. DHF is then subsequently reduced by dihydrofolate reductase (DHFR) to generate the active cofactor, tetrahydrofolate. The absence of DHFS activity in humans makes it, alongside DHPS, a promising target for parasite-specific inhibitors.

Quantitative Enzyme Kinetics

The efficiency of enzymatic reactions and the potency of inhibitors are quantified by kinetic parameters such as the Michaelis constant (Km) and the catalytic rate (kcat or kobs). Below are tables summarizing key kinetic data for DHPS and DHFS from various organisms.

Table 1: Kinetic Parameters of Wild-Type Dihydropteroate Synthase (DHPS)

| Organism | Substrate | Km (μM) | kobs (s-1) | Reference |

| Bacillus anthracis | DHPP | 3.16 ± 0.150 | 0.545 ± 0.0068 | [4] |

| Bacillus anthracis | pABA | 1.78 ± 0.218 | 0.520 ± 0.0136 | [4] |

Table 2: Kinetic Parameters of Dihydrofolate Synthase (DHFS) from Plasmodium falciparum

| Substrate | Apparent Km (μM) | Conditions | Reference |

| Dihydropteroate (DHP) | 0.88 | Low co-substrate concentrations | |

| ATP | 22.8 | Low co-substrate concentrations | |

| L-Glutamate | 5.97 | Low co-substrate concentrations |

Signaling Pathways and Experimental Workflows

Visualizing the biochemical pathways and experimental procedures is crucial for understanding the complex relationships between molecules and the logic of the assays.

Experimental Protocols

Protocol: Continuous Spectrophotometric Assay for Dihydropteroate Synthase (DHPS) Activity and Inhibition

This protocol describes a coupled enzyme assay suitable for high-throughput screening of DHPS inhibitors. The formation of dihydropteroate by DHPS is coupled to its reduction by an excess of dihydrofolate reductase (DHFR). The reaction is monitored by the oxidation of NADPH to NADP+, which results in a decrease in absorbance at 340 nm.[2][3]

Principle:

-

DHPS Reaction: DHPP + pABA → 7,8-Dihydropteroate + PPi

-

Coupling Reaction (DHFR): 7,8-Dihydropteroate + NADPH + H+ → 7,8-Dihydrofolate + NADP+

Materials and Reagents:

-

Enzymes: Recombinant DHPS, Recombinant DHFR (ensure it is in excess and not rate-limiting).

-

Substrates: 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP), para-aminobenzoic acid (pABA).

-

Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH).

-

Inhibitor: Compound of interest dissolved in DMSO.

-

Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.0.

-

Equipment: UV-Vis microplate reader with temperature control, 96-well UV-transparent plates.

Procedure (96-well plate format, 200 µL final volume):

-

Reagent Preparation:

-

Prepare stock solutions of substrates, cofactor, and inhibitor. Create serial dilutions of the inhibitor in 100% DMSO.

-

Prepare an "Enzyme Mix" containing DHPS and an excess of DHFR in assay buffer.

-

Prepare a "Substrate Mix" containing DHPP, pABA, and NADPH in assay buffer. Concentrations should be optimized based on the Km values of the specific DHPS enzyme being used (e.g., 2-5x Km). A typical NADPH concentration is 150-200 µM.

-

-

Assay Setup:

-

Add 2 µL of inhibitor serial dilutions (or DMSO for no-inhibition and positive controls) to the appropriate wells of the 96-well plate.

-

Add 178 µL of the Enzyme Mix to all wells.

-

Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reactions by adding 20 µL of the pre-warmed Substrate Mix to all wells.

-

Immediately place the plate in the microplate reader (pre-set to 37°C).

-

Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.

-

-

Data Analysis:

-

Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control: % Inhibition = (1 - (V_inhibitor / V_DMSO)) * 100

-

Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Protocol: Assay for Dihydrofolate Synthase (DHFS) Activity

This protocol is adapted from methods used for bacterial and protozoan DHFS enzymes and relies on the quantification of radiolabeled glutamate incorporated into the product, dihydrofolate.

Principle:

-

DHFS Reaction: 7,8-Dihydropteroate + ATP + L-[14C]Glutamate → [14C]Dihydrofolate + ADP + Pi

Materials and Reagents:

-

Enzyme: Recombinant DHFS.

-

Substrates: 7,8-dihydropteroate (DHP), Adenosine 5'-triphosphate (ATP).

-

Labeled Substrate: L-[U-14C]glutamate.

-

Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, 5 mM DTT, 200 mM KCl, pH 10.

-

Quenching Solution: 10% (w/v) Trichloroacetic acid (TCA).

-

Equipment: Liquid scintillation counter, glass fiber filters, vacuum filtration manifold.

Procedure:

-

Reaction Setup:

-

Prepare a reaction mix containing assay buffer, ATP (e.g., 5 mM), DHP (e.g., 100 µM), and L-[U-14C]glutamate at the desired specific activity.

-

Pre-warm the reaction mix to the optimal temperature for the enzyme (e.g., 37°C).

-

-

Reaction Initiation:

-

Initiate the reaction by adding the DHFS enzyme to the reaction mix. Total reaction volumes are typically small (e.g., 50-100 µL).

-

Incubate the reaction for a defined period (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination and Product Separation:

-

Terminate the reaction by adding an equal volume of ice-cold 10% TCA. This will precipitate the enzyme and the product, [14C]Dihydrofolate, which is bound to it, while the unreacted L-[14C]glutamate remains in solution.

-

Incubate on ice for 15 minutes.

-

Collect the precipitate by vacuum filtration onto glass fiber filters.

-

Wash the filters multiple times with cold 5% TCA and then with ethanol to remove any remaining unincorporated radiolabel.

-

-

Quantification:

-

Dry the filters and place them in scintillation vials with an appropriate scintillation cocktail.

-

Quantify the amount of incorporated radioactivity using a liquid scintillation counter.

-

Calculate the specific activity of the enzyme based on the amount of product formed per unit time per amount of enzyme.

-

Conclusion

This compound and its immediate metabolic enzymes, DHPS and DHFS, are foundational to the de novo folate biosynthesis pathway. Their essential nature for microbial survival, coupled with their absence in humans, solidifies their status as high-value targets for the development of novel antimicrobial therapies. The kinetic data and detailed experimental protocols provided herein serve as a resource for researchers aiming to characterize these enzymes and discover new classes of inhibitors to combat the growing challenge of antimicrobial resistance.

References

- 1. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 5. Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterisation of the bifunctional dihydrofolate synthase–folylpolyglutamate synthase from Plasmodium falciparum; a potential novel target for antimalarial antifolate inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of Pteroic Acid Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pteroic acid, a key intermediate in the biosynthesis of folic acid, has been a subject of scientific inquiry for decades due to its fundamental role in cellular metabolism and its association with the mechanism of action of crucial antimicrobial and anticancer drugs. This technical guide provides an in-depth exploration of the discovery, history, and research surrounding this compound. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its chemical properties, synthesis, and biological significance.

Chemical Properties of this compound

This compound is a heterocyclic compound composed of a pteridine ring system linked by a methylene bridge to a p-aminobenzoic acid (PABA) moiety.[1] Its chemical structure is fundamental to its biological activity as a precursor to folates.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂N₆O₃ | [2] |

| Molecular Weight | 312.28 g/mol | [2] |

| IUPAC Name | 4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]benzoic acid | [3] |

| Physical Appearance | Yellowish crystalline powder | [4] |

| Solubility | Sparingly soluble in water and most organic solvents. Soluble in aqueous sodium hydroxide solutions. | [3][4] |

The Historical Context and Discovery

The story of this compound is intrinsically linked to the discovery of folic acid (pteroyl-L-glutamic acid) and the elucidation of its structure and function. Early research in the 1940s on "folic acid," a growth factor for various microorganisms, led to its isolation and characterization. The synthesis of pteroylglutamic acid in 1948 by Waller et al. was a landmark achievement that also led to the synthesis and characterization of its precursor, this compound.[5] This foundational work laid the groundwork for understanding the biosynthesis of folates and the development of antifolate drugs.

Synthesis of this compound

The preparation of this compound can be achieved through both chemical synthesis and biological (enzymatic or microbial) methods. The choice of method often depends on the desired purity, scale, and available resources.

Chemical Synthesis

A common chemical synthesis route involves the condensation of a pteridine derivative with a p-aminobenzoic acid derivative. One documented method utilizes the reaction of triaminopyrimidine sulfate, trichloroacetone, and p-aminobenzoic acid.[2]

Experimental Protocol: Chemical Synthesis of this compound

This protocol is based on the general principles of pteridine synthesis.

Materials:

-

2,4,5-triamino-6-hydroxypyrimidine sulfate

-

α,α-dichloroacetone (or a similar three-carbon reactant)

-

p-Aminobenzoic acid (PABA)

-

Appropriate solvents (e.g., water, ethanol)

-

Acid or base for pH adjustment

Procedure:

-

Condensation to form the pteridine ring: React 2,4,5-triamino-6-hydroxypyrimidine sulfate with α,α-dichloroacetone in an aqueous solution. The reaction conditions (temperature, pH, and reaction time) need to be carefully controlled to favor the formation of the 6-hydroxymethylpterin intermediate.

-

Halogenation of the pteridine intermediate: The hydroxyl group of the 6-hydroxymethylpterin is then replaced by a halogen, typically bromine or chlorine, to create a more reactive intermediate.

-

Condensation with p-Aminobenzoic Acid: The halogenated pteridine derivative is then condensed with p-aminobenzoic acid. This reaction typically occurs in a polar solvent, and the pH is adjusted to facilitate the nucleophilic attack of the amino group of PABA on the methylene carbon of the pteridine.

-

Purification: The crude this compound is then purified, commonly through recrystallization from a suitable solvent or by chromatographic methods.

Enzymatic and Microbial Synthesis

This compound can be efficiently produced by the enzymatic or microbial degradation of folic acid. This method leverages the ability of certain microorganisms, such as those from the Pseudomonas genus, to cleave the glutamate moiety from folic acid.[6][7] This approach can be advantageous due to its specificity and milder reaction conditions compared to chemical synthesis.[8] However, a significant drawback is the potential for contamination of the final product with unreacted folic acid, which can be as high as 25%.[4][9]

Experimental Protocol: Microbial Degradation of Folic Acid to this compound

This protocol is a generalized procedure based on described microbial methods.[6]

Materials:

-

Folic acid

-

Culture of a suitable microorganism (e.g., Pseudomonas species)

-

Culture medium (containing essential nutrients for bacterial growth)

-

Bioreactor or suitable culture vessel

-

pH meter and solutions for pH adjustment (e.g., NaOH, HCl)

-

Centrifuge

-

Filtration apparatus

Procedure:

-

Culturing the Microorganism: Inoculate a sterile culture medium with the selected microorganism and allow it to grow to a suitable cell density.

-

Introduction of Folic Acid: Add folic acid to the culture. The concentration of folic acid and the timing of its addition should be optimized for maximum conversion.

-

Incubation and Monitoring: Incubate the culture under controlled conditions of temperature, pH, and aeration. Monitor the progress of the reaction by periodically analyzing samples for the presence of this compound and the disappearance of folic acid using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Harvesting and Extraction: Once the conversion is complete, harvest the bacterial cells by centrifugation. The this compound, which is often found in the culture supernatant, can then be isolated.

-

Purification: The crude this compound is purified from the culture medium. This typically involves precipitation by adjusting the pH, followed by washing and drying. Further purification can be achieved by recrystallization or chromatography.[6]

Purification of this compound

Regardless of the synthesis method, purification is a critical step to obtain high-purity this compound for research and drug development.

Recrystallization

Recrystallization is a common method for purifying crude this compound. This involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing it to cool slowly, causing the this compound to crystallize out while impurities remain in the solution.

High-Performance Liquid Chromatography (HPLC)

For high-purity applications, reversed-phase HPLC is a powerful purification technique.[10][11]

Experimental Protocol: HPLC Purification of this compound

This protocol provides a general guideline for the HPLC purification of this compound.

Instrumentation and Columns:

-

A standard HPLC system with a UV detector.

-

A reversed-phase C18 column is commonly used.

Mobile Phase:

-

A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

The pH of the mobile phase is a critical parameter and is often acidic.

Procedure:

-

Sample Preparation: Dissolve the crude this compound in a suitable solvent, ensuring it is fully dissolved and filtered to remove any particulate matter.

-

Method Development: Optimize the separation by adjusting the mobile phase composition (gradient or isocratic elution), flow rate, and column temperature.

-

Injection and Fraction Collection: Inject the sample onto the HPLC column. Monitor the elution profile using the UV detector (typically at around 280 nm). Collect the fractions corresponding to the this compound peak.

-

Post-Purification Processing: Combine the collected fractions and remove the mobile phase solvents, often by lyophilization or rotary evaporation, to obtain the purified this compound.

Biological Significance and Role in Drug Development

This compound is a central molecule in the folate biosynthesis pathway, which is essential for the synthesis of nucleotides (purines and thymidylate) and certain amino acids.[1] In bacteria, this compound is synthesized from 6-hydroxymethyl-7,8-dihydropterin pyrophosphate and p-aminobenzoic acid by the enzyme dihydropteroate synthase (DHPS).[12] It is then converted to dihydrofolic acid by dihydrofolate synthetase.

The enzymes in this pathway, particularly DHPS and dihydrofolate reductase (DHFR), are well-established targets for antimicrobial and anticancer drugs.[13]

Dihydropteroate Synthase (DHPS) Inhibition

Sulfonamide antibiotics are structural analogs of PABA and act as competitive inhibitors of DHPS, thereby blocking the synthesis of this compound and subsequently, folic acid in bacteria.[12]

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase catalyzes the reduction of dihydrofolate to tetrahydrofolate, a crucial step in the folate cycle. Methotrexate, a potent anticancer drug, is a structural analog of folic acid that acts as a competitive inhibitor of DHFR.[14][15][16] By binding to DHFR with high affinity, methotrexate blocks the regeneration of tetrahydrofolate, leading to a depletion of the precursors required for DNA synthesis and cell proliferation.[14][17]

Visualizing Key Pathways and Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Chemical synthesis of this compound.

Caption: Biosynthesis of dihydrofolate in bacteria.

Caption: Mechanism of methotrexate inhibition of DHFR.

Conclusion

This compound remains a molecule of significant interest in medicinal chemistry and drug development. Its discovery and the elucidation of its role in folic acid metabolism have been pivotal in the development of life-saving drugs. A thorough understanding of its synthesis, purification, and biological context is essential for researchers working on novel antifolates and other therapies targeting the folate pathway. Future research may focus on developing more efficient and environmentally friendly synthesis methods and exploring the potential of this compound derivatives as novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. CN104761553A - Method for preparing this compound - Google Patents [patents.google.com]

- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 4. EP1863816B1 - Synthesis and purification of this compound and conjugates thereof - Google Patents [patents.google.com]

- 5. Synthesis of pteroylglutamic acid (liver L. casei factor) and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. schircks.ch [schircks.ch]

- 7. Preparation and purification of this compound from folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lupinepublishers.com [lupinepublishers.com]

- 9. US8044200B2 - Synthesis and purification of this compound and conjugates thereof - Google Patents [patents.google.com]

- 10. opus.govst.edu [opus.govst.edu]

- 11. High-Performance Liquid Chromatography Method for the Determination of Folic Acid in Fortified Food Products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dihydropteroate synthase - Wikipedia [en.wikipedia.org]

- 13. Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. letstalkacademy.com [letstalkacademy.com]

- 16. Methotrexate - Proteopedia, life in 3D [proteopedia.org]

- 17. Interaction of dihydrofolate reductase with methotrexate: Ensemble and single-molecule kinetics - PMC [pmc.ncbi.nlm.nih.gov]

Pteroic Acid: A Key Metabolic Intermediate in Microorganisms - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pteroic acid is a critical metabolic intermediate in the de novo biosynthesis of folate in a wide range of microorganisms.[1][2] This pathway is essential for the synthesis of nucleic acids and certain amino acids, making it indispensable for microbial growth and proliferation.[3][4] The enzymes involved in folate biosynthesis, particularly dihydropteroate synthase (DHPS), are well-established targets for antimicrobial agents.[5][6] This technical guide provides an in-depth overview of the role of this compound in microbial metabolism, quantitative data on enzyme kinetics and inhibition, detailed experimental protocols, and visualizations of the core biochemical pathways.

The Role of this compound in Folate Biosynthesis

This compound is synthesized by the enzyme dihydropteroate synthase (DHPS), which catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) and para-aminobenzoic acid (pABA).[3][7] This reaction is a crucial step in the formation of 7,8-dihydropteroate, a direct precursor to dihydrofolate and subsequently tetrahydrofolate, the active form of the coenzyme.[8]

Microbial Degradation of Folic Acid

In addition to its role as a biosynthetic intermediate, this compound can also be a product of folic acid degradation by some microorganisms.[9][10] Certain bacteria can hydrolyze the glutamate moiety from folic acid, yielding this compound.[9] This process can be a factor in folate homeostasis and potentially in the development of resistance to antifolate drugs.

Quantitative Data

The following tables summarize key quantitative data related to the enzymatic synthesis of this compound and its inhibition.

Table 1: Kinetic Parameters of Dihydropteroate Synthase (DHPS)

| Microorganism | Substrate | Km (µM) |

| Plasmodium falciparum | pABA | Varies significantly with mutations |

| Escherichia coli | pABA | Not explicitly stated |

| Streptococcus pneumoniae | pABA | Dependent on DHPP presence |

Table 2: Inhibition Constants (Ki and IC50) of Sulfonamides and Other Inhibitors against DHPS

| Microorganism | Inhibitor | Ki (µM) | IC50 (µM) |

| Plasmodium falciparum (sensitive) | Sulfadoxine | 0.14 | - |

| Plasmodium falciparum (resistant) | Sulfadoxine | 98.3 - 112 | - |

| Escherichia coli | 4,4′-Diaminodiphenylsulfone (DDS) | 5.9 | 20 |

| Escherichia coli | Sulfadiazine | 2.5 | - |

| Toxoplasma gondii | Sulfamethoxazole | - | - |

| Toxoplasma gondii | 3',5'-halogen substituted sulfanilanilides | 6- to 57-fold lower than sulfamethoxazole | - |

| Pneumocystis jirovecii | Sulfamethoxazole | - | >100 (9% inhibition) |

| Pneumocystis jirovecii | 3',5'-halogen substituted sulfanilanilides | - | <100 (33-95% inhibition) |

| Mycobacterium avium | Sulfamethoxazole | - | - |

| Various Bacteria | Compound 11a (dual DHPS/DHFR inhibitor) | - | 2.76 (DHPS) |

Experimental Protocols

Coupled Spectrophotometric Assay for Dihydropteroate Synthase (DHPS) Activity

This continuous assay is widely used to determine DHPS activity and to screen for its inhibitors.[11][12]

Principle:

The product of the DHPS reaction, 7,8-dihydropteroate, is reduced to 7,8-dihydrofolate by an excess of dihydrofolate reductase (DHFR). This reaction consumes NADPH, and the rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.[12]

Reagents and Equipment:

-

Recombinant DHPS enzyme

-

Recombinant DHFR enzyme (coupling enzyme)

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

-

para-Aminobenzoic acid (pABA)

-

NADPH

-

Assay Buffer: 100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0[11]

-

DMSO (for dissolving inhibitors)

-

UV-Vis microplate reader or spectrophotometer with temperature control (37°C)[11]

-

96-well UV-transparent microplates[11]

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of DHPP, pABA, and NADPH in the assay buffer.

-

Prepare a stock solution of the inhibitor in DMSO. Perform serial dilutions in DMSO.[11]

-

Prepare an enzyme mix containing DHPS and an excess of DHFR in the assay buffer. The concentration of DHPS will depend on its specific activity, while DHFR should not be rate-limiting.[11]

-

-

Assay Setup (96-well plate format, 200 µL final volume): [11]

-

Add 2 µL of the inhibitor dilutions (or DMSO for control) to the wells.

-

Add 168 µL of the enzyme mix to all wells.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 30 µL of a pre-warmed substrate mix containing pABA, DHPP, and NADPH.

-

Typical final concentrations are: DHPS (10-50 nM), DHFR (1-2 Units/mL), pABA (10-50 µM, near Km), DHPP (10-50 µM, near Km), and NADPH (150-200 µM).[11]

-

-

Data Acquisition:

-

Immediately place the plate in the microplate reader pre-set to 37°C.

-

Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.[11]

-

-

Data Analysis:

-

Calculate the reaction rate (V) from the linear portion of the absorbance vs. time curve.

-

Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11]

-

Extraction and Quantification of this compound from Microbial Cultures

This protocol provides a general framework for the extraction and analysis of this compound. Specific conditions may need to be optimized for different microorganisms.

Principle:

Cells are lysed to release intracellular metabolites, including this compound. The extract is then clarified and analyzed by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Procedure:

-

Cell Culture and Harvesting:

-

Grow the microbial culture under the desired conditions.

-

Harvest the cells by centrifugation.

-

-

Cell Lysis and Extraction:

-

Resuspend the cell pellet in an appropriate extraction solvent. A common method involves a mixture of chloroform and methanol.

-

Cell disruption can be achieved by methods such as bead beating, sonication, or enzymatic lysis.

-

Acidification of the culture with glacial acetic acid can aid in the extraction.

-

-

Clarification:

-

Centrifuge the cell lysate to pellet cell debris.

-

Collect the supernatant containing the extracted metabolites.

-

-

Quantification:

-

Analyze the extract using HPLC with a suitable column (e.g., C18) and a mobile phase appropriate for separating pteridines.

-

Detection is typically performed using a UV detector.

-

Quantification is achieved by comparing the peak area of this compound in the sample to a standard curve generated with known concentrations of a this compound standard.

-

Visualizations

Folate Biosynthesis Pathway

Caption: The de novo folate biosynthesis pathway in microorganisms.

Sulfonamide Inhibition of Dihydropteroate Synthase

Caption: Competitive inhibition of DHPS by sulfonamides.

Experimental Workflow for DHPS Inhibition Assay

Caption: Workflow for the coupled spectrophotometric DHPS inhibition assay.

References

- 1. Exploring the catalytic mechanism of dihydropteroate synthase: elucidating the differences between the substrate and inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dihydropteroate synthase - Wikipedia [en.wikipedia.org]

- 3. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dihydropteroate synthase (sulfonamides) and dihydrofolate reductase inhibitors (2020) - IBBR Publications - IBBR-CNR [ibbr.cnr.it]

- 6. PDB-101: Global Health: Antimicrobial Resistance: undefined: Dihydropteroate Synthase [pdb101.rcsb.org]

- 7. researchgate.net [researchgate.net]

- 8. Bacterial degradation of folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. schircks.ch [schircks.ch]

- 10. benchchem.com [benchchem.com]

- 11. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Function of Pteroic Acid in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pteroic acid is a critical biochemical intermediate, fundamentally linking the biosynthesis of pteridines and para-aminobenzoic acid (PABA) to the production of folic acid and its derivatives. As the core structure of folate, this compound's biological significance is intrinsically tied to one-carbon metabolism, a network of pathways essential for the synthesis of nucleotides (purines and thymidylate) and amino acids (methionine and serine). In prokaryotes, the de novo synthesis of folate is an essential process, making the enzyme responsible for producing the this compound precursor, dihydropteroate synthase (DHPS), a key target for antimicrobial agents, most notably the sulfonamides. In contrast, mammals lack this pathway and rely on dietary folate, rendering the bacterial enzyme an excellent target for selective toxicity. Furthermore, conjugates of this compound are being explored in cancer therapeutics due to the overexpression of folate receptors on some tumor cells. This guide provides an in-depth examination of the metabolic role of this compound, quantitative data on enzymatic interactions, detailed experimental protocols, and visual representations of the relevant biochemical and signaling pathways.

Introduction: The Central Role of this compound

This compound is a chemical compound composed of a pteridine ring, a para-aminobenzoic acid (PABA) moiety, and a methylene bridge linking them.[1][2] While it can be formed from the degradation of folic acid, its primary biological significance lies in its role as the immediate precursor to dihydrofolic acid (DHF) and subsequently tetrahydrofolic acid (THF), the active coenzyme form of folate.[3] The synthesis of the this compound precursor, 7,8-dihydropteroate, is a pivotal step in the folate biosynthesis pathway present in many bacteria, fungi, and plants.[4] This pathway is absent in vertebrates, who must obtain folate through their diet, a key distinction that underpins the development of a major class of antibiotics.[5]

The core function of this compound is therefore to serve as the structural foundation for a class of coenzymes that are indispensable for the transfer of one-carbon units in a variety of metabolic reactions.[6] These reactions are fundamental to cellular proliferation and survival, making the enzymes involved in this compound metabolism attractive targets for therapeutic intervention.

This compound in the Folate Biosynthesis Pathway

In microorganisms, the de novo synthesis of folate begins with precursors that are ultimately converted to 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) and PABA. The key enzymatic step leading to the formation of the this compound backbone is catalyzed by dihydropteroate synthase (DHPS).

Dihydropteroate Synthase (DHPS): The Key Enzyme

DHPS (EC 2.5.1.15) catalyzes the condensation of DHPPP with PABA to form 7,8-dihydropteroate, releasing pyrophosphate in the process.[4][7] This reaction proceeds via an SN1 mechanism, where the pyrophosphate group is first eliminated from DHPPP to form a stabilized pterin carbocation intermediate.[1] The amino group of PABA then performs a nucleophilic attack on this intermediate to form 7,8-dihydropteroate.[1]

From this compound to Active Folate Coenzymes

Following its synthesis, 7,8-dihydropteroate is glutamylated by dihydrofolate synthase (DHFS) to produce dihydrofolate (DHF).[8] DHF is then reduced by dihydrofolate reductase (DHFR) to yield tetrahydrofolate (THF), the metabolically active form of the vitamin.[8] THF is a carrier of various one-carbon units, which are crucial for the synthesis of purines, thymidine, and certain amino acids.[6]

This compound Metabolism as a Target for Antimicrobial Drug Development

The absence of the de novo folate synthesis pathway in humans makes DHPS an ideal target for antimicrobial drugs.[5] Sulfonamides, a class of synthetic antibiotics, are structural analogs of PABA.[9] They act as competitive inhibitors of DHPS, binding to the PABA-binding site on the enzyme and preventing the synthesis of dihydropteroate.[9][10] This effectively halts folate synthesis in bacteria, leading to a bacteriostatic effect.[5]

Quantitative Analysis of DHPS Inhibition

The efficacy of DHPS inhibitors is quantified by parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). Ki represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's binding affinity.[11] IC50 is the concentration of an inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions.[11]

Table 1: Kinetic Parameters of Dihydropteroate Synthase (DHPS)

| Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| Bacillus anthracis | pABA | 5.0 | - | [12] |

| Bacillus anthracis | DHPP | 5.0 | - | [12] |

| Staphylococcus aureus | pABA | 1.3 | 0.33 | [2] |

| Plasmodium falciparum | pABA | 0.4 | 0.04 | [2] |

Table 2: Inhibition Constants (Ki and IC50) of Sulfonamides against DHPS

| Inhibitor | Organism | Ki (µM) | IC50 (µM) | Reference |

| Sulfamethoxazole | Escherichia coli | 1.2 | - | [13] |

| Dapsone | Escherichia coli | 0.4 | - | [13] |

| Sulfathiazole | Plasmodium falciparum | 6.0 | - | [14] |

| Sulfadoxine | Plasmodium falciparum | 7.0 | - | [14] |

| Dapsone | Plasmodium falciparum | 500 | - | [14] |

This compound Conjugates in Cancer Therapy

In addition to its role in antimicrobial therapy, the this compound structure is being leveraged in cancer research. Certain cancer cells, particularly those of epithelial origin, overexpress folate receptors (FRα) on their surface.[15] This has led to the development of this compound and folic acid conjugates that can selectively deliver cytotoxic agents or imaging agents to tumor cells.[15] this compound itself has a low affinity for the folate receptor, but its conjugates have shown promise in targeting FR-positive tumors.[15]

Folate Receptor Signaling and Endocytosis

Folate receptors, such as FOLR1, are glycosylphosphatidylinositol (GPI)-anchored proteins that bind folate and its derivatives.[16] Upon binding, the receptor-ligand complex is internalized via endocytosis.[8] Inside the cell, the folate derivative is released, and the receptor is recycled back to the cell surface. Recent studies suggest that FOLR1 may also be involved in intracellular signaling pathways, including the JAK-STAT3 and ERK1/2 pathways, independent of its role in one-carbon metabolism.[9][10]

Experimental Protocols

Continuous Spectrophotometric Assay for DHPS Activity and Inhibition

This protocol describes a coupled enzyme assay to continuously monitor DHPS activity by measuring the oxidation of NADPH.[17][18]

Principle: DHPS produces 7,8-dihydropteroate, which is subsequently reduced by an excess of dihydrofolate reductase (DHFR), using NADPH as a cofactor. The rate of DHPS activity is directly proportional to the rate of NADPH oxidation, which is monitored by the decrease in absorbance at 340 nm.[17]

Materials:

-

Recombinant DHPS

-

Recombinant DHFR

-

Assay Buffer: 100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0

-

DHPPP (substrate)

-

PABA (substrate)

-

NADPH

-

Inhibitor stock solution (e.g., sulfonamide in DMSO)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of kinetic reads at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare working solutions of DHPS and DHFR in Assay Buffer.

-

Prepare a substrate mix containing PABA and DHPPP in Assay Buffer.

-

Prepare serial dilutions of the inhibitor in DMSO.

-

-

Assay Setup (in a 96-well plate):

-

To appropriate wells, add 2 µL of the inhibitor dilutions (or DMSO for control wells).

-

Add 178 µL of an enzyme mix containing DHPS, DHFR, and NADPH in Assay Buffer.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 20 µL of the pre-warmed substrate mix (PABA and DHPPP).

-

Immediately place the plate in the microplate reader (pre-set to 37°C).

-

Monitor the decrease in absorbance at 340 nm every 30 seconds for 20-30 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V) for each well from the linear portion of the absorbance vs. time plot.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

-

Ki values can be determined by performing the assay at various substrate and inhibitor concentrations and fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive).

-

References

- 1. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Binding Isotope Effects for para-Aminobenzoic Acid with Dihydropteroate Synthase from Staphylococcus aureus and Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Dihydropteroate synthase - Wikipedia [en.wikipedia.org]

- 5. Dihydropteroate synthase - Proteopedia, life in 3D [proteopedia.org]

- 6. researchgate.net [researchgate.net]

- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 8. Folate receptors and transporters: biological role and diagnostic/therapeutic targets in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Emerging roles for folate receptor FOLR1 in signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 11. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 12. Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. devtoolsdaily.com [devtoolsdaily.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Folate receptor - Wikipedia [en.wikipedia.org]

- 17. benchchem.com [benchchem.com]

- 18. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Linchpin of Folate Metabolism: A Technical Guide to the Pteroic Acid and Folic Acid Relationship

For Immediate Release

[City, State] – December 13, 2025 – A comprehensive technical guide detailing the intricate relationship between pteroic acid and folic acid has been released today, offering researchers, scientists, and drug development professionals a deep dive into the core of folate metabolism. This whitepaper provides a granular look at the biosynthesis of folic acid, emphasizing the pivotal role of this compound as its direct precursor, and furnishes detailed experimental protocols and quantitative data to support further research and development in this critical area of biochemistry.

Folic acid, a vital B vitamin, is essential for a myriad of biological processes, including DNA synthesis, repair, and methylation. Its deficiency is implicated in a range of health issues, from neural tube defects to certain types of anemia. At the heart of folic acid's biosynthesis lies this compound, a key intermediate that is enzymatically converted to dihydrofolic acid, a reduced and biologically active form of folic acid. This conversion is a critical step in the folate pathway and represents a significant target for antimicrobial and anticancer therapies.

This in-depth guide elucidates the chemical structures of both this compound and folic acid, their functional relationship, and the enzymatic machinery responsible for their interconversion. It aims to provide a foundational resource for professionals working on the development of novel therapeutics that target the folate biosynthesis pathway.

The Chemical Foundation: this compound and Folic Acid

This compound and folic acid share a common pteridine ring and a p-aminobenzoic acid (PABA) moiety. The distinguishing feature of folic acid is the presence of a glutamate residue attached to the PABA component, a feature absent in this compound.[1][2] This structural difference is the basis for their distinct roles in the metabolic pathway.

Biosynthetic Pathway: From this compound to Folic Acid

The conversion of this compound is a central step in the de novo synthesis of folates. The enzyme dihydrofolate synthase (DHFS) catalyzes the ATP-dependent addition of a glutamate moiety to dihydropteroate (the reduced form of this compound) to form dihydrofolate (DHF).[3][4] Dihydrofolate is then subsequently reduced by dihydrofolate reductase (DHFR) to tetrahydrofolate (THF), the active coenzyme form of folic acid.

Below is a diagram illustrating the key enzymatic step in the conversion of dihydropteroate to dihydrofolate.

Quantitative Analysis of Dihydrofolate Synthase Activity

The efficiency of the enzymatic conversion of dihydropteroate to dihydrofolate is critical for maintaining the cellular pool of folates. The kinetic parameters of dihydrofolate synthase (DHFS) have been characterized in various organisms, providing valuable data for comparative analysis and for the design of enzyme inhibitors.

| Organism | Substrate | Km (µM) | Vmax | Specific Activity | Reference |

| Plasmodium falciparum | Dihydropteroate (DHP) | 0.88 | - | - | [5] |

| ATP | 22.8 | - | - | [5] | |

| L-Glutamate | 5.97 | - | - | [5] | |

| Escherichia coli | Dihydrofolate (DHF) | 6.02 | 0.05 s-1 | - | [2] |

| Saccharomyces cerevisiae | - | - | - | - | Data not available |

| Homo sapiens | Dihydrofolate (DHF) | - | - | - | Data not available |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and its conversion to folic acid derivatives.

Protocol 1: Synthesis of this compound from Folic Acid via Microbial Degradation

This protocol describes a method for the preparative synthesis of this compound from folic acid using a bacterial culture.

Materials:

-

Folic acid

-

Pseudomonas species (ATCC 29861)

-

Culture medium:

-

KH2PO4 (3.0 g)

-

K2HPO4 (5.5 g)

-

MgSO4·7H2O (6.0 g)

-

CaCl2 (400 mg)

-

FeSO4·7H2O (300 mg)

-

MnSO4·H2O (90 mg)

-

Na2MoO4·2H2O (90 mg)

-

Hydroponic fertilizer (30 ml)

-

Tap water (4 L)

-

-

2 N NaOH

-

Diluted phosphoric acid

-

20% HCl

-

TLC plates (cellulose F)

-

Developing solvent: 1% (w/v) ammonium chloride in water

Procedure:

-

Prepare 5 L of culture medium in a suitable container (e.g., a plastic basin).

-

Add 75 g of folic acid and a small inoculum of the Pseudomonas culture to the medium.

-

Maintain the culture in a dark place at a temperature above 15°C.

-

Adjust the pH of the culture to 7.5 with 2 N NaOH.

-

Stir the culture every three days to ensure aeration and maintain the pH between 7.3 and 8.0 by adding diluted phosphoric acid as needed.

-

Monitor the reaction progress by TLC. The reaction is complete when the pH no longer increases (approximately 6 weeks).

-

Filter the crude this compound precipitate.

-

Slowly add 20% HCl to the filtrate with stirring until a pH of 3.5 is reached to precipitate the this compound.

-

Collect the precipitated this compound by filtration, wash with water, and dry.

Protocol 2: Expression and Purification of Recombinant Dihydrofolate Synthase (Adapted from DHFR Purification)

This protocol provides a general framework for the expression and purification of recombinant dihydrofolate synthase, adapted from established protocols for dihydrofolate reductase.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with a plasmid containing the DHFS gene with a purification tag (e.g., His-tag).

-

Luria-Bertani (LB) medium with appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Ni-NTA affinity chromatography column.

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).

Procedure:

-

Inoculate a starter culture of the transformed E. coli and grow overnight.

-

Inoculate a larger volume of LB medium with the starter culture and grow to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 4-6 hours at 30°C.

-

Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

-

Lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the His-tagged DHFS with elution buffer.

-

Pool the fractions containing the purified protein and dialyze against dialysis buffer.

-

Confirm the purity of the enzyme by SDS-PAGE.

Protocol 3: Enzymatic Synthesis of Dihydrofolate from Dihydropteroate

This protocol outlines the enzymatic synthesis of dihydrofolate from dihydropteroate using purified dihydrofolate synthase.

Materials:

-

Purified dihydrofolate synthase (DHFS).

-

Dihydropteroate.

-

L-Glutamate.

-

ATP.

-

Reaction buffer (e.g., 100 mM Tris-HCl pH 8.5, 20 mM MgCl2, 10 mM DTT).

-

Quenching solution (e.g., 1 M HCl).

-

HPLC system for product analysis and purification.

Procedure:

-

Prepare a reaction mixture containing dihydropteroate, L-glutamate, and ATP in the reaction buffer.

-

Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).

-

Initiate the reaction by adding a known amount of purified DHFS.

-

Incubate the reaction for a specific time, monitoring the progress by taking aliquots at different time points.

-

Stop the reaction by adding a quenching solution.

-

Analyze the formation of dihydrofolate using a suitable analytical method, such as HPLC.

-

For preparative synthesis, scale up the reaction volume and purify the dihydrofolate product from the reaction mixture using preparative HPLC or other suitable chromatographic techniques.

Protocol 4: Dihydrofolate Synthase Activity Assay (Spectrophotometric)

This assay measures the activity of dihydrofolate synthase by coupling the production of ADP to the oxidation of NADH in the presence of pyruvate kinase and lactate dehydrogenase.

Materials:

-

Purified dihydrofolate synthase (DHFS).

-

Dihydropteroate.

-

L-Glutamate.

-

ATP.

-

Phosphoenolpyruvate (PEP).

-

NADH.

-

Pyruvate kinase (PK).

-

Lactate dehydrogenase (LDH).

-

Assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 50 mM KCl, 10 mM MgCl2).

-

Spectrophotometer capable of reading at 340 nm.

Procedure:

-

Prepare a reaction mixture in a cuvette containing assay buffer, dihydropteroate, L-glutamate, ATP, PEP, and NADH.

-

Add PK and LDH to the mixture.

-

Equilibrate the mixture to the desired temperature (e.g., 25°C) and record the baseline absorbance at 340 nm.

-

Initiate the reaction by adding a small volume of DHFS.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of NADH.

Logical Relationships in Folate Metabolism

The intricate network of folate metabolism relies on a series of interconnected enzymatic reactions. The relationship between this compound and folic acid is a fundamental part of this network, illustrating a key precursor-product relationship that is essential for cellular function.

This technical guide provides a robust framework for understanding the critical relationship between this compound and folic acid. The detailed protocols and compiled data are intended to serve as a valuable resource for the scientific community, fostering innovation in drug discovery and a deeper understanding of fundamental metabolic pathways.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Development of a Yeast Assay for Rapid Screening of Inhibitors of Human-Derived Pneumocystis carinii Dihydrofolate Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dihydropteroate synthase - Wikipedia [en.wikipedia.org]

- 5. bio-rad.com [bio-rad.com]

Pteroic acid's physical and chemical properties for research.

Pteroic Acid: A Technical Guide for Researchers

Introduction: this compound, a key structural component of folates, serves as a vital intermediate in both biological pathways and synthetic processes.[1] Its chemical name is 4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]benzoic acid.[1] This molecule is composed of a pteridine ring linked to a p-aminobenzoic acid (PABA) moiety.[2][3] In biological systems, this compound is conjugated with glutamic acid to form folic acid (vitamin B9), which, in its reduced forms, is essential for one-carbon transfer reactions involved in the synthesis of nucleic acids and amino acids.[2][3][4] For researchers, this compound is a valuable starting material for creating folate derivatives and conjugates for targeted drug delivery, particularly in cancer therapy, due to the overexpression of folate receptors on many tumor cells.[5][6] This guide provides an in-depth overview of the physical, chemical, and biological properties of this compound, along with detailed experimental protocols relevant to its study and application.

Physical and Chemical Properties

This compound is typically a yellow to orange crystalline powder.[7][8] It is characterized by its high melting point and limited solubility in water and common organic solvents, though it is slightly soluble in aqueous bases and DMSO.[1][7][8][9][10]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₂N₆O₃ | [1][9][11] |

| Molecular Weight | 312.28 g/mol | [1][8][9][11] |

| Appearance | Light Yellow to Brown/Orange Crystalline Powder | [7][9] |

| Melting Point | >400 °C | [1][8][9][12] |

| Boiling Point | 610.0 ± 65.0 °C (Predicted) | [1][9][12] |

| Density | 1.69 g/cm³ | [1][9][12][13] |

| pKa | 4.65 ± 0.10 (Predicted) | [1][9] |

| Solubility | Slightly soluble in aqueous base and DMSO.[1][9][13] Insoluble in water.[10][13] | [1][9][10][13] |

| Storage Temperature | 2-8°C | [1][9] |

Spectral Data

The ultraviolet-visible (UV-Vis) spectrum of this compound is characterized by distinct absorption bands. In a 0.1 M NaOH solution, it exhibits maximum absorbance (λmax) at 255, 275, and 365 nm, with corresponding molar extinction coefficients (ε) of 26300, 23400, and 8900 M⁻¹cm⁻¹, respectively.[1]

Table 2: UV-Vis Spectral Data for this compound

| Solvent | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Source(s) |

| 0.1 M NaOH | 255 | 26300 | [1] |

| 275 | 23400 | [1] | |

| 365 | 8900 | [1] |

Experimental Protocols

Synthesis of this compound

This compound can be prepared through various methods, including microbial or enzymatic degradation of folic acid and total chemical synthesis.[5][14]

This method utilizes bacteria to cleave the glutamate moiety from folic acid.

Protocol:

-

Prepare a culture medium containing: 3.0 g KH₂PO₄, 5.5 g K₂HPO₄, 6.0 g MgSO₄·7H₂O, 400 mg CaCl₂, 300 mg FeSO₄·7H₂O, 90 mg MnSO₄·H₂O, 90 mg MoNa₂O₄·H₂O, and 30 ml of a hydroponics fertilizer in 4 L of tap water.[15]

-

In a large, dark basin, combine 5 L of water with 400 ml of the culture medium.[15]

-

Add 75 g of folic acid and an inoculum of a suitable bacterium (e.g., Pseudomonas species, ATCC 29861).[15]

-

Maintain the reaction mixture in a dark place at a temperature above 15°C.[15]

-

Stir the solution every three days to ensure oxygenation and adjust the pH to a range of 7.3-8.0 using 2 N NaOH or diluted phosphoric acid.[15]

-

Monitor the reaction's progress via Thin Layer Chromatography (TLC). The reaction is complete when the pH no longer increases, typically after about 6 weeks.[15]

-

Collect the precipitated crude this compound by filtration.[15]

TLC Monitoring Protocol:

-

Stationary Phase: Cellulose 400 UV₂₅₄ plate.[15]

-

Sample Preparation: Filter a small sample of the reaction mixture and dilute with water. Dissolve reference standards in water with a drop of NH₃.[15]

-

Mobile Phase: Ammonia solution diluted with water (1:10).[15]

-

Visualization: Use ultraviolet (UV) light to visualize the spots.[15]

References

- 1. This compound | 119-24-4 [chemicalbook.com]

- 2. autism.fratnow.com [autism.fratnow.com]

- 3. Novel role of folate (vitamin B9) released by fermenting bacteria under Human Intestine like environment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. EP1863816B1 - Synthesis and purification of this compound and conjugates thereof - Google Patents [patents.google.com]

- 6. bioaustralis.com [bioaustralis.com]

- 7. Page loading... [guidechem.com]

- 8. nbinno.com [nbinno.com]

- 9. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. プテロイン酸 ≥93% | Sigma-Aldrich [sigmaaldrich.com]

- 12. chembk.com [chembk.com]

- 13. This compound | TargetMol [targetmol.com]

- 14. US8044200B2 - Synthesis and purification of this compound and conjugates thereof - Google Patents [patents.google.com]

- 15. schircks.ch [schircks.ch]

Pteroic Acid: A Technical Guide to its Natural Occurrence and Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pteroic acid, a fundamental component of the folate family of vitamins, occupies a unique position in biochemistry. While not typically encountered as a free molecule in higher organisms, it is a critical intermediate in the de novo biosynthesis of folates in many microorganisms and plants. It is also recognized as a degradation product of folic acid. This technical guide provides an in-depth exploration of the natural occurrence and sources of this compound, detailing its biosynthesis, its presence as a metabolic byproduct, and methods for its production and potential quantification. This document is intended to serve as a comprehensive resource for researchers in biochemistry, microbiology, and pharmacology.

Natural Occurrence and Endogenous Roles

This compound is a heterocyclic compound composed of a pterin ring and a p-aminobenzoic acid (pABA) moiety linked by a methylene bridge[1]. Its natural occurrence can be categorized into three primary contexts: as a biosynthetic intermediate, a degradation product, and a component of the human exposome.

Biosynthetic Intermediate in Folate Synthesis

In prokaryotes, lower eukaryotes, and plants, this compound (in its dihydro form, dihydropteroate) is a key intermediate in the de novo synthesis of dihydrofolate[2][3]. These organisms possess the enzymatic machinery to synthesize folates, which are essential cofactors for one-carbon transfer reactions involved in the synthesis of nucleotides and amino acids[4]. The formation of dihydropteroate is catalyzed by the enzyme dihydropteroate synthase (DHPS) [2][3][5][6][7]. This enzyme facilitates the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) and p-aminobenzoic acid (pABA)[3][8].

Mammals, including humans, lack the DHPS enzyme and therefore cannot synthesize folates de novo[2][7]. They must obtain these essential vitamins from dietary sources. Consequently, free this compound is not considered a naturally occurring metabolite in humans through biosynthetic pathways[9].

Degradation Product of Folic Acid

This compound is a known endogenous degradation product of folic acid (pteroylglutamic acid)[10]. The cleavage of the amide bond linking this compound to the glutamate residue of folic acid can occur through enzymatic or microbial action[11][12]. This degradation can occur within the gastrointestinal tract due to the metabolic activity of gut microbiota.

Component of the Human Exposome

Due to its presence as a degradation product and its potential ingestion through various sources, this compound is considered part of the human exposome[9]. The exposome encompasses the totality of human environmental exposures from conception onwards. The presence of this compound in human blood has been identified, though it is not a product of endogenous metabolism[9].

Sources of this compound

Direct dietary sources of free this compound have not been identified. The primary sources are indirect, arising from the biosynthesis of folates in microorganisms and plants, and the degradation of dietary folates.

Microbial Sources

Certain microorganisms are capable of synthesizing folates and therefore produce dihydropteroate as an intermediate. Additionally, some bacteria can degrade folic acid to yield this compound. Genera such as Pseudomonas, Alcaligenes, and Flavobacterium have been identified as capable of hydrolyzing folic acid to this compound[11][12][13].

Plant Sources

Plants synthesize their own folates, with the folate biosynthesis pathway being compartmentalized across the cytosol, mitochondria, and plastids[14][15]. While this compound derivatives are understood to exist in trace amounts as intermediates in this process, they are not typically accumulated in significant quantities as free molecules. Dietary sources rich in folates include leafy green vegetables (e.g., spinach, broccoli), legumes, and fruits.

Biosynthesis Pathway: The Formation of Dihydropteroate

The formation of the this compound moiety occurs within the broader folate biosynthesis pathway. The key enzymatic step is the conversion of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) and p-aminobenzoic acid (pABA) into 7,8-dihydropteroate. This reaction is catalyzed by dihydropteroate synthase (DHPS).

References

- 1. researchgate.net [researchgate.net]

- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 3. fiveable.me [fiveable.me]

- 4. researchgate.net [researchgate.net]

- 5. portlandpress.com [portlandpress.com]

- 6. Dihydropteroate synthase - Wikipedia [en.wikipedia.org]

- 7. PDB-101: Global Health: Antimicrobial Resistance: undefined: Dihydropteroate Synthase [pdb101.rcsb.org]

- 8. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Human Metabolome Database: Showing metabocard for this compound (HMDB0256914) [hmdb.ca]

- 10. bioaustralis.com [bioaustralis.com]

- 11. EP1863816B1 - Synthesis and purification of this compound and conjugates thereof - Google Patents [patents.google.com]

- 12. US8044200B2 - Synthesis and purification of this compound and conjugates thereof - Google Patents [patents.google.com]

- 13. Preparation and purification of this compound from folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Pteroic Acid and Its Analogs: A Technical Guide to the Inhibition of Dihydropteroate Synthase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action by which pteroic acid and its structural analogs inhibit dihydropteroate synthase (DHPS). It covers the molecular interactions, kinetic data, and the experimental protocols used to characterize this inhibition, offering a comprehensive resource for professionals in antimicrobial drug discovery and development.

Introduction: The Folate Biosynthesis Pathway as an Antimicrobial Target

The de novo folate biosynthesis pathway is essential for the survival of many microorganisms, including bacteria, protozoa, and fungi. It is responsible for producing tetrahydrofolate, a vital cofactor in the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[1][2][3] The absence of this pathway in mammals, which obtain folate from their diet, makes its constituent enzymes highly attractive targets for selective antimicrobial agents.[1][2]

A key enzyme in this pathway is dihydropteroate synthase (DHPS). DHPS catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) with para-aminobenzoic acid (PABA) to form 7,8-dihydropteroate, which is subsequently converted to dihydrofolate.[1][4][5] this compound is the oxidized, stable form of the enzymatic product 7,8-dihydropteroate.

The Target Enzyme: Dihydropteroate Synthase (DHPS)

DHPS is a crucial enzyme that serves as the point of convergence for the pterin and PABA branches of the folate pathway.[6] The enzyme has two distinct but adjacent binding pockets in its active site to accommodate its substrates: one for the pterin moiety (DHPPP) and one for PABA.[1][7] The catalytic reaction proceeds in an ordered fashion where DHPPP binds first, followed by PABA.[1] This mechanism and the structure of the active site are the foundation for the design of inhibitors.

Mechanism of Action: Competitive Inhibition

The primary mechanism by which this compound-related molecules inhibit DHPS is competitive inhibition . This occurs when an inhibitor molecule, which structurally resembles a substrate, binds to the enzyme's active site and prevents the natural substrate from binding.

Inhibition by this compound (Product Inhibition)

As the product of the reaction, this compound can re-bind to the DHPS active site, competing with the substrates (DHPPP and PABA) and preventing the catalytic cycle from proceeding. This phenomenon is known as product inhibition . Structural studies of DHPS in complex with this compound have been instrumental in revealing the precise locations of both the pterin and PABA binding sites, guiding further inhibitor design.[1][6][7]

Inhibition by PABA Analogs (Sulfonamides)

The most well-known inhibitors of DHPS are the sulfonamide class of antibiotics.[1][2] These drugs are structural analogs of the PABA substrate.[4][8] By mimicking PABA, sulfonamides bind to the PABA-binding pocket of the DHPS active site.[1][4] This competitive binding blocks the entry of PABA, thereby halting the production of dihydropteroate and arresting the entire folate synthesis pathway.[3][4] This action is typically bacteriostatic, as it prevents bacterial division rather than directly killing the cells.[2]

The logical relationship of competitive inhibition at the PABA-binding site is illustrated below.

References

- 1. Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Aminobenzoic acid? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Bi-substrate State Mimics of Dihydropteroate Synthase as Potential Inhibitors and Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal structure of 7,8-dihydropteroate synthase from Bacillus anthracis: mechanism and novel inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Example of a Competitive Inhibitor [science.umd.edu]

Investigating the Absorption and Metabolism of Pteroic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pteroic acid, a key intermediate in the biosynthesis of folates, is the structural backbone of folic acid, consisting of a pterin ring linked to para-aminobenzoic acid (p-ABA). It is also known as an endogenous degradation product of folic acid.[1][2] While its role in the folate pathway is established, a comprehensive understanding of its absorption and metabolic fate in humans remains an area of active investigation. This technical guide provides a detailed overview of the current knowledge regarding the absorption and metabolism of this compound, outlines relevant experimental protocols, and presents key data for researchers in drug development and nutritional science.

Absorption of this compound

The intestinal absorption of this compound is a critical determinant of its bioavailability and subsequent physiological or pharmacological effects. While direct quantitative data on human absorption of this compound is limited, insights can be drawn from related compounds and general principles of intestinal transport. A 1974 study by Blair et al. investigated the intestinal absorption of this compound in humans, though the detailed findings are not widely available.[3]

Intestinal Transport Mechanisms

The transport of molecules across the intestinal epithelium can occur via two primary routes: the transcellular pathway (through the cells) and the paracellular pathway (between the cells). The physicochemical properties of this compound, including its polarity and molecular weight, suggest that its transport is likely mediated by specific protein transporters rather than passive diffusion. Active transport mechanisms have been identified for the intestinal absorption of many nutrients, including folic acid.[4]

Metabolism of this compound

Information regarding the metabolism of this compound in humans is sparse. The Human Metabolome Database notes that this compound is not a naturally occurring metabolite in individuals not exposed to it or its derivatives, and very few articles have been published on the topic.[5] This suggests that this compound may not undergo extensive metabolism in the body. However, its structural similarity to other biologically active compounds warrants investigation into its potential biotransformation pathways.

Enzymatic Interactions

The primary enzyme associated with this compound is dihydropteroate synthase (DHPS), which catalyzes its formation from 6-hydroxymethyl-7,8-dihydropterin pyrophosphate and p-ABA in bacteria.[6][7] The product of this reaction, 7,8-dihydropteroate, is a direct precursor to this compound.

Interestingly, 7,8-dihydropteroate has been shown to be a potent competitive inhibitor of DHPS, suggesting a feedback inhibition mechanism. This product inhibition is competitive with respect to both substrates.

Table 1: Inhibition of Dihydropteroate Synthase (DHPS) by 7,8-Dihydropteroate

| Substrate | Inhibition Constant (Ki) |

| 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate | 7–11 μM |

| p-aminobenzoic acid (p-ABA) | 5–8 μM |

Data from a study on the bifunctional HPPK/DHPS enzyme.

Experimental Protocols

Detailed experimental protocols are essential for the accurate investigation of this compound's absorption and metabolism. The following sections provide methodologies for key in vitro and analytical experiments.

Caco-2 Permeability Assay for Intestinal Absorption